molecular formula C14H12N4O B14356687 N-(2-Azido-4-methylphenyl)benzamide CAS No. 90300-24-6

N-(2-Azido-4-methylphenyl)benzamide

Cat. No.: B14356687
CAS No.: 90300-24-6
M. Wt: 252.27 g/mol
InChI Key: NYNJYSCDOHFBNW-UHFFFAOYSA-N
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Description

N-(2-Azido-4-methylphenyl)benzamide is a benzamide derivative featuring a phenyl ring substituted with an azide group (–N₃) at the 2-position and a methyl group (–CH₃) at the 4-position. Though direct data on its synthesis or applications are absent in the provided evidence, its structural features align with benzamides studied in pharmaceuticals, agrochemicals, and chemical biology .

Properties

CAS No.

90300-24-6

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

N-(2-azido-4-methylphenyl)benzamide

InChI

InChI=1S/C14H12N4O/c1-10-7-8-12(13(9-10)17-18-15)16-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)

InChI Key

NYNJYSCDOHFBNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azido-4-methylphenyl)benzamide typically involves the acylation of 2-azido-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azido-4-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of N-(2-amino-4-methylphenyl)benzamide.

    Oxidation: Formation of N-(2-azido-4-carboxyphenyl)benzamide.

Mechanism of Action

The mechanism of action of N-(2-Azido-4-methylphenyl)benzamide involves the reactivity of the azide group. In biological systems, the azide group can undergo bioorthogonal reactions, such as click chemistry, to form stable triazole linkages with alkynes. This property makes it useful for labeling and tracking biomolecules in complex biological environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Physicochemical Properties

The table below compares substituent patterns, key properties, and applications of N-(2-Azido-4-methylphenyl)benzamide with analogous compounds:

Compound Name Substituents Key Properties Applications References
This compound 2-azido, 4-methylphenyl Reactive azide for click chemistry; moderate lipophilicity from methyl group Bioconjugation, chemical probes
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 3,4-dimethoxyphenethyl Electron-donating methoxy groups; high solubility in polar solvents Research chemical (Rip-B)
Etobenzanid 2,3-dichloro, 4-(ethoxymethoxy)phenyl Chlorine enhances stability; ethoxymethoxy increases hydrophobicity Pesticide (herbicide)
Diflufenican 2,4-difluorophenyl, trifluoromethyl Fluorine atoms improve bioavailability and metabolic stability Herbicide
Sulfentrazone Triazole, sulfonamide substituents High specificity for enzyme targets; photostability Herbicide
Thiazole/Isoxazole derivatives () Heterocyclic thioether linkages Enhanced binding to biological targets (e.g., kinases, viral proteases) Cancer, antiviral therapies

Reactivity and Functionalization Potential

  • Azide Reactivity : The azide group in the target compound enables Huisgen cycloaddition with alkynes, a cornerstone of click chemistry. This contrasts with methoxy (Rip-B) or halogen substituents (Etobenzanid), which lack such orthogonal reactivity .
  • Stability Considerations : Azides may decompose under heat or UV light, necessitating careful handling. By comparison, halogenated (e.g., chloro, fluoro) or methoxy-substituted benzamides exhibit greater thermal stability .

Spectral and Crystallographic Data

  • NMR Signatures : The target compound’s ¹H NMR would show aromatic protons deshielded by the electron-withdrawing azide, contrasting with Rip-B’s methoxy-shielded protons. Methyl groups in both compounds would produce singlet peaks near δ 2.3–2.5 ppm .
  • Rip-B’s melting point (90°C) suggests moderate crystallinity, likely lower than halogenated analogs .

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